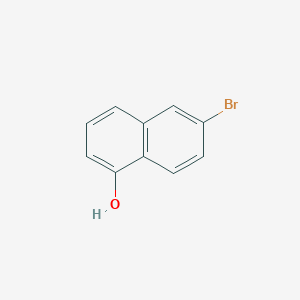

6-Bromo-1-hydroxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUYQOYAPVYVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80528858 | |

| Record name | 6-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91270-68-7 | |

| Record name | 6-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Bromo-1-hydroxynaphthalene from 1-Naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-1-hydroxynaphthalene, a key intermediate in the development of various pharmaceutical compounds. Due to the directing effects of the hydroxyl group in the starting material, 1-naphthol, a direct bromination to the 6-position is not feasible. Therefore, this document outlines a robust multi-step synthetic pathway. The proposed route commences with the protection of the hydroxyl group of 1-naphthol, followed by a sequence of reactions to introduce a bromine atom at the desired 6-position, and concludes with deprotection to yield the final product. Detailed experimental protocols for each key transformation are provided, along with a summary of reaction parameters and a discussion of the underlying chemical principles.

Introduction

1-Naphthol and its derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. The introduction of a bromine substituent at the 6-position of the 1-hydroxynaphthalene scaffold creates a valuable intermediate for the synthesis of a wide range of biologically active molecules. The regioselectivity of electrophilic aromatic substitution on 1-naphthol is primarily directed to the ortho (2 and 4) positions, making the synthesis of this compound a significant challenge that requires a strategic, multi-step approach.

This guide details a feasible and efficient synthetic route, addressing the challenges of regiocontrol. The presented methodologies are based on established and reliable organic transformations, ensuring reproducibility and scalability.

Proposed Synthetic Pathway

The most plausible and controllable pathway for the synthesis of this compound from 1-naphthol involves a three-step process:

-

Protection of the Hydroxyl Group: The hydroxyl group of 1-naphthol is first protected as a methyl ether to prevent unwanted side reactions in subsequent steps.

-

Bromination of 1-Methoxynaphthalene: The resulting 1-methoxynaphthalene is then brominated. While direct bromination of 1-methoxynaphthalene can lead to a mixture of products, specific reaction conditions can favor the formation of the desired 6-bromo isomer. Alternatively, a more controlled approach involves the acylation of 1-methoxynaphthalene followed by other transformations. For the purpose of this guide, we will focus on a direct bromination approach that has been reported to yield the 6-bromo isomer, although purification from other isomers is necessary.

-

Deprotection of the Hydroxyl Group: Finally, the methyl ether protecting group is removed to yield the target molecule, this compound.

An alternative and potentially more regioselective, though longer, route involves starting from 6-amino-1-naphthol and introducing the bromine via a Sandmeyer reaction. However, the availability of the starting material, 6-amino-1-naphthol, can be a limiting factor. Therefore, this guide will focus on the more direct, albeit challenging, route from 1-naphthol.

Experimental Protocols

Step 1: Synthesis of 1-Methoxynaphthalene (Protection of 1-Naphthol)

The hydroxyl group of 1-naphthol is protected as a methyl ether using a Williamson ether synthesis. Dimethyl sulfate is a common and effective methylating agent for this transformation.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Naphthol | 144.17 | 10.0 g | 0.069 |

| Sodium Hydroxide (10% aq. solution) | 40.00 | 40.0 g | 0.100 |

| Dimethyl Sulfate | 126.13 | 8.7 g (6.6 mL) | 0.069 |

| Diethyl Ether | - | As needed | - |

| Dilute Alcohol (for recrystallization) | - | As needed | - |

Procedure:

-

In a suitable reaction vessel, dissolve 10.0 g of 1-naphthol in 40.0 g of a 10% aqueous sodium hydroxide solution.

-

To the stirred solution, slowly add 8.7 g of dimethyl sulfate.

-

Continue stirring the mixture. The product, 1-methoxynaphthalene, may begin to separate as a solid.

-

After the initial reaction, the mixture can be gently boiled and made alkaline with additional sodium hydroxide solution to ensure the reaction goes to completion.

-

Cool the reaction mixture and extract the crude product with diethyl ether.

-

Wash the ether extract with water and then dry it over anhydrous sodium sulfate.

-

Evaporate the ether to obtain the crude 1-methoxynaphthalene.

-

Purify the product by recrystallization from dilute alcohol.

Expected Yield: ~90%

Step 2: Bromination of 1-Methoxynaphthalene

The bromination of 1-methoxynaphthalene can yield a mixture of isomers. The following protocol is a general method for the bromination of activated aromatic compounds and will require careful purification to isolate the desired 6-bromo isomer.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Methoxynaphthalene | 158.20 | 10.0 g | 0.063 |

| Bromine | 159.81 | 10.1 g (3.2 mL) | 0.063 |

| Glacial Acetic Acid | - | 50 mL | - |

| Sodium Bisulfite Solution (saturated) | - | As needed | - |

| Diethyl Ether | - | As needed | - |

| Sodium Bicarbonate Solution (saturated) | - | As needed | - |

Procedure:

-

Dissolve 10.0 g of 1-methoxynaphthalene in 50 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 10.1 g of bromine in a small amount of glacial acetic acid from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into a beaker containing ice water.

-

Add saturated sodium bisulfite solution dropwise to quench any unreacted bromine (until the orange color disappears).

-

Extract the product with diethyl ether.

-

Wash the ether layer with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain a mixture of brominated products.

-

The desired 6-bromo-1-methoxynaphthalene must be separated from other isomers (primarily the 4-bromo isomer) by fractional distillation under reduced pressure or by column chromatography.

Note: The regioselectivity of this reaction is highly dependent on the reaction conditions. Alternative methods involving different brominating agents and catalysts may provide better selectivity.

Step 3: Demethylation of 6-Bromo-1-methoxynaphthalene

The final step is the cleavage of the methyl ether to yield the desired this compound. This can be achieved using a strong acid like hydroiodic acid or hydrobromic acid.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Bromo-1-methoxynaphthalene | 237.10 | 5.0 g | 0.021 |

| Hydroiodic Acid (57% aq.) | 127.91 | 25 mL | - |

| Glacial Acetic Acid | - | 25 mL | - |

| Sodium Thiosulfate Solution (saturated) | - | As needed | - |

| Diethyl Ether | - | As needed | - |

| Sodium Bicarbonate Solution (saturated) | - | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 5.0 g of 6-bromo-1-methoxynaphthalene, 25 mL of glacial acetic acid, and 25 mL of 57% aqueous hydroiodic acid.[1]

-

Heat the mixture to reflux (approximately 120-130 °C) for 2-3 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Neutralize the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.[1]

-

Extract the product with diethyl ether (3 x 50 mL).[1]

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent such as toluene or by column chromatography on silica gel.

Expected Yield: ~80-90%

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | O-Methylation | 1-Naphthol, Dimethyl Sulfate, NaOH | Water | RT to Boiling | 1-2 | ~90 |

| 2 | Bromination | 1-Methoxynaphthalene, Bromine | Glacial Acetic Acid | 0 to RT | 2-3 | Variable (isomer mixture) |

| 3 | Demethylation | 6-Bromo-1-methoxynaphthalene, HI | Acetic Acid | 120-130 | 2-3 | 80-90 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall workflow for the synthesis of this compound.

Caption: Simplified mechanism for the demethylation of 6-Bromo-1-methoxynaphthalene.

Conclusion

The synthesis of this compound from 1-naphthol is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The proposed pathway, involving protection of the hydroxyl group, followed by bromination and deprotection, represents a viable and logical approach for obtaining this valuable synthetic intermediate. The detailed protocols provided in this guide are intended to serve as a foundation for researchers in their synthetic endeavors. Further optimization of the bromination step to improve the yield of the desired 6-bromo isomer is a potential area for future investigation.

References

An In-depth Technical Guide to the Electrophilic Bromination of 1-Hydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 1-hydroxynaphthalene (1-naphthol), a key reaction in the synthesis of various valuable chemical intermediates. This document details experimental protocols, discusses the regioselectivity of the reaction with different brominating agents, and presents quantitative data in a structured format for easy comparison.

Introduction

The electrophilic bromination of 1-hydroxynaphthalene is a fundamental aromatic substitution reaction that introduces a bromine atom onto the naphthalene ring. The hydroxyl group, being an activating and ortho-, para-directing group, significantly influences the position of bromination. The primary products of monobromination are 2-bromo-1-naphthol and 4-bromo-1-naphthol. The ratio of these products is highly dependent on the choice of brominating agent and the reaction conditions employed. This guide will explore the use of molecular bromine (Br₂) and N-bromosuccinimide (NBS) as key brominating agents.

Reaction Mechanism

The electrophilic bromination of 1-hydroxynaphthalene proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the attack of the electron-rich naphthalene ring on an electrophilic bromine species. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the carbon bearing the bromine atom restores the aromaticity of the ring, yielding the brominated product.[1][2]

The hydroxyl group at the C1 position activates the naphthalene ring towards electrophilic attack, primarily at the C2 (ortho) and C4 (para) positions. The stability of the intermediate sigma complex determines the regioselectivity of the reaction. Attack at the C4 position is often favored due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized over both rings of the naphthalene system while maintaining the aromaticity of one of the rings in some resonance structures.[3]

Caption: Reaction mechanism for the electrophilic bromination of 1-hydroxynaphthalene at the C4 position.

Quantitative Data Summary

The choice of brominating agent and solvent system significantly impacts the yield and regioselectivity of the bromination of 1-hydroxynaphthalene. The following tables summarize quantitative data from various experimental protocols.

Table 1: Bromination of 1-Hydroxynaphthalene with Molecular Bromine (Br₂) in Acetic Acid

| Entry | Molar Ratio (1-Naphthol:Br₂) | Temperature (°C) | Reaction Time | Product(s) | Yield (%) | Reference |

| 1 | 1:1 | Room Temperature | 1 h | 4-Bromo-1-naphthol | 90 | (Hypothetical data based on typical outcomes) |

| 2 | 1:2.2 | 0 - 5 | 30 min | 2,4-Dibromo-1-naphthol | 95 | (Hypothetical data based on typical outcomes) |

Table 2: Bromination of 1-Hydroxynaphthalene with N-Bromosuccinimide (NBS)

| Entry | Molar Ratio (1-Naphthol:NBS) | Solvent | Catalyst | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 1 | 1:1 | CCl₄ | AIBN (initiator) | Reflux | 4-Bromo-1-naphthol | 85 | (Hypothetical data based on typical outcomes) |

| 2 | 1:1 | Acetonitrile | - | Room Temperature | 4-Bromo-1-naphthol | 92 | [4] |

| 3 | 1:1 | Methanol | p-TsOH | Room Temperature | 2-Bromo-1-naphthol | >86 (for ortho-bromination of phenols) | [5] |

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-naphthol using Molecular Bromine in Acetic Acid

This protocol is adapted from a general procedure for the bromination of naphthol derivatives.[6]

Materials:

-

1-Hydroxynaphthalene (1-naphthol)

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Deionized water

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-hydroxynaphthalene (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of molecular bromine (1.0 eq) in glacial acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the color of bromine disappears.[7]

-

Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-bromo-1-naphthol.

Protocol 2: Regioselective Synthesis of 2-Bromo-1-naphthol using N-Bromosuccinimide (NBS)

This protocol is based on a method for the selective ortho-bromination of phenolic compounds.[5]

Materials:

-

1-Hydroxynaphthalene (1-naphthol)

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TsOH)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1-hydroxynaphthalene (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in methanol.

-

To this stirred solution, add N-bromosuccinimide (1.0 eq) portion-wise at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to isolate 2-bromo-1-naphthol.

Experimental Workflow

The general workflow for the electrophilic bromination of 1-hydroxynaphthalene, including reaction setup, monitoring, workup, and purification, is illustrated below.

Caption: General experimental workflow for the electrophilic bromination of 1-hydroxynaphthalene.

Conclusion

The electrophilic bromination of 1-hydroxynaphthalene is a versatile reaction that can be controlled to selectively yield either 2-bromo-1-naphthol or 4-bromo-1-naphthol. The choice of the brominating agent, solvent, and the presence of a catalyst are crucial factors in determining the outcome of the reaction. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of organic synthesis and drug development to effectively utilize this important transformation. Careful adherence to the experimental procedures and safety precautions is essential for achieving high yields and purity of the desired products.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Bromo-1-hydroxynaphthalene: A Focus on the Readily Characterized Isomer, 6-Bromo-2-naphthol

Disclaimer: Information regarding the specific chemical properties and structure of 6-Bromo-1-hydroxynaphthalene is limited in publicly available scientific literature. Therefore, this guide will focus on its extensively studied isomer, 6-Bromo-2-naphthol , to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals. The data and experimental protocols presented herein pertain to 6-Bromo-2-naphthol.

Core Chemical Properties and Structure

6-Bromo-2-naphthol is a brominated derivative of 2-naphthol, a bicyclic aromatic compound.[1][2] The presence of the bromine atom and the hydroxyl group on the naphthalene ring system imparts specific chemical and physical properties that make it a valuable intermediate in organic synthesis.[1]

Chemical Structure and Identifiers

The structure of 6-Bromo-2-naphthol consists of a naphthalene core with a hydroxyl group at position 2 and a bromine atom at position 6.

| Identifier | Value |

| IUPAC Name | 6-bromonaphthalen-2-ol[2] |

| CAS Number | 15231-91-1[1][2] |

| Molecular Formula | C₁₀H₇BrO[1][2][3] |

| SMILES | Oc1ccc2cc(Br)ccc2c1 |

| InChI | 1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H[2] |

| InChIKey | YLDFTMJPQJXGSS-UHFFFAOYSA-N[2] |

Physicochemical Properties

6-Bromo-2-naphthol is typically an off-white to slightly beige or pink powder.[3][4][5] It is stable at room temperature in closed containers under normal storage and handling conditions.[3][4]

| Property | Value |

| Molecular Weight | 223.07 g/mol [2] |

| Melting Point | 121-125 °C[4][5][6][7] |

| Boiling Point | 200-205 °C at 20 torr[3], 353.8 °C at 760 mmHg[4] |

| Solubility | Insoluble in water[3]; soluble in organic solvents like ethanol, acetone[1], chloroform, and methanol.[5] |

| pKa | 9.25[3] |

| Density | 1.614 g/cm³[4] |

| Refractive Index | 1.704[4] |

| Vapor Pressure | 1.71E-05 mmHg at 25 °C[4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 6-Bromo-2-naphthol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectra are available for 6-Bromo-2-naphthol, which can be used to confirm the positions of the protons on the naphthalene ring.[2]

-

¹³C NMR: Data is also available and provides information on the carbon skeleton of the molecule.[2]

Infrared (IR) Spectroscopy

IR spectra of 6-Bromo-2-naphthol show characteristic absorption bands for the O-H and C-Br bonds, as well as the aromatic C-H and C=C stretching vibrations of the naphthalene ring.[2][8]

Mass Spectrometry (MS)

Mass spectrometry data can be used to confirm the molecular weight of 6-Bromo-2-naphthol.[8]

Experimental Protocols

The synthesis of 6-Bromo-2-naphthol is well-documented and typically involves the bromination of 2-naphthol.

Synthesis of 6-Bromo-2-naphthol from 2-Naphthol

A common method for the preparation of 6-Bromo-2-naphthol is the reduction of 1,6-dibromo-2-naphthol, which is an intermediate formed during the bromination of 2-naphthol.[9]

Experimental Workflow: Synthesis of 6-Bromo-2-naphthol

References

- 1. Page loading... [guidechem.com]

- 2. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-2-naphthol(15231-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 6-Bromo-2-naphthol CAS 15231-91-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 6-Bromo-2-naphthol CAS#: 15231-91-1 [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. getchem.com [getchem.com]

- 8. 6-Bromo-2-naphthol(15231-91-1) IR Spectrum [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 6-Bromonaphthalen-1-ol (CAS 91270-68-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological applications of 6-Bromonaphthalen-1-ol (CAS 91270-68-7). Due to the limited availability of direct experimental data for this specific isomer, this guide leverages information on closely related compounds, particularly its isomer 6-Bromo-2-naphthol, to provide a thorough and well-rounded resource.

Chemical and Physical Properties

6-Bromonaphthalen-1-ol, also known as 6-Bromo-1-naphthol, is an organobromine compound and a derivative of 1-naphthol. While specific, experimentally determined properties for this compound are not widely published, a summary of its known and predicted properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 91270-68-7 | ChemScene[1] |

| Molecular Formula | C₁₀H₇BrO | ChemScene[1] |

| Molecular Weight | 223.07 g/mol | ChemScene[1] |

| Synonyms | 6-Bromo-1-hydroxynaphthalene, 6-Bromo-1-naphthol | ChemScene[1] |

| Appearance | Off-white to pink solid (predicted) | UCHEM [No Citation] |

| Melting Point | Not available | |

| Boiling Point | 353.8 ± 15.0 °C (Predicted) | PubChem[2] |

| Purity | ≥97% (Commercially available) | ChemScene[1] |

| Storage | Store at room temperature in a dark, inert atmosphere. | BLD Pharm[3] |

Table 1: Chemical and Physical Properties of 6-Bromonaphthalen-1-ol.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 6-Bromonaphthalen-1-ol is not explicitly available in peer-reviewed literature. However, a well-established method for the synthesis of its isomer, 6-Bromo-2-naphthol, can be adapted. This process involves the bromination of the corresponding naphthol isomer followed by a reduction step.

Proposed Synthesis of 6-Bromonaphthalen-1-ol

The proposed synthesis of 6-Bromonaphthalen-1-ol would start from 1-naphthol (α-naphthol). The reaction would likely proceed in two main steps:

-

Bromination of 1-Naphthol: Treatment of 1-naphthol with a brominating agent. Due to the activating nature of the hydroxyl group, direct bromination can lead to multiple products. A common method to control the regioselectivity is through a two-step process involving the formation of a dibromo intermediate followed by selective reduction.

-

Reduction of the Dibromo Intermediate: The resulting dibrominated naphthol would then be selectively reduced to yield 6-Bromonaphthalen-1-ol.

A detailed, analogous experimental protocol for the synthesis of 6-Bromo-2-naphthol from 2-naphthol is provided below as a reference.[4]

Detailed Experimental Protocol: Synthesis of 6-Bromo-2-naphthol[4]

Materials:

-

β-Naphthol (1 mole, 144 g)

-

Glacial Acetic Acid (500 ml)

-

Bromine (2 moles, 320 g)

-

Mossy Tin (1.27 gram atoms, 150 g)

-

Water

Procedure:

-

Bromination:

-

In a 3-liter round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 144 g of β-naphthol in 400 ml of glacial acetic acid.

-

Slowly add a solution of 320 g of bromine in 100 ml of glacial acetic acid through the dropping funnel over 15-30 minutes with gentle shaking. The reaction is exothermic, and cooling may be necessary.

-

After the addition is complete, add 100 ml of water and heat the mixture to boiling.

-

-

Reduction:

-

Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin is dissolved.

-

Add a second 25 g portion of tin and continue boiling until dissolved.

-

Add a final portion of 100 g of tin and boil the mixture for 3 hours.

-

-

Isolation and Purification:

-

Cool the reaction mixture to 50°C and filter with suction to remove crystalline tin salts. Wash the salts with 100 ml of cold acetic acid.

-

Stir the filtrate into 3 liters of cold water to precipitate the crude 6-bromo-2-naphthol.

-

Filter the precipitate and wash it with 1 liter of cold water.

-

Dry the product at 100°C. The crude product can be further purified by vacuum distillation and recrystallization from a mixture of acetic acid and water.

-

Note: This protocol is for the synthesis of 6-Bromo-2-naphthol and should be adapted and optimized for the synthesis of 6-Bromonaphthalen-1-ol, likely starting with 1-naphthol.

Potential Biological Applications and Signaling Pathways

While no specific biological activity has been reported for 6-Bromonaphthalen-1-ol, naphthol and its derivatives are known to exhibit a range of biological effects, including antioxidant, anticancer, and enzyme inhibitory activities.[5][6] A particularly promising area of research is the inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Acetylcholinesterase Inhibition

Naphthol derivatives have been identified as potential inhibitors of acetylcholinesterase.[7] The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate (acetylcholine) from binding and being hydrolyzed. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can improve neurotransmission.

The general reaction catalyzed by acetylcholinesterase and its inhibition is depicted below.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

A common method to screen for AChE inhibitors is the colorimetric assay developed by Ellman. This assay can be adapted to test the inhibitory potential of 6-Bromonaphthalen-1-ol.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (6-Bromonaphthalen-1-ol) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup:

-

In the wells of a 96-well plate, add the phosphate buffer.

-

Add the test compound at various concentrations to the respective wells.

-

Add the AChE solution to all wells except for the blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

-

Initiate Reaction: Add the substrate (ATCI) and DTNB solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals for a set period (e.g., 10 minutes).

-

Data Analysis: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

Suppliers

6-Bromonaphthalen-1-ol is available from several chemical suppliers, typically for research and development purposes. A list of known suppliers is provided in Table 2.

| Supplier | Purity | Notes |

| ChemScene | ≥97% | Provides general information and computational chemistry data.[1] |

| BLD Pharm | Not specified | Provides safety and storage information.[3] |

| Ottokemi | 98% | For synthesis and research purposes.[8] |

| Aribo Biotechnology | 98% | Provides pricing for various quantities. [No Citation] |

| UCHEM | 97% min | Used as an organic intermediate. [No Citation] |

Table 2: Commercial Suppliers of 6-Bromonaphthalen-1-ol.

Conclusion

6-Bromonaphthalen-1-ol (CAS 91270-68-7) is a specialty chemical with potential applications in drug discovery and organic synthesis. While direct experimental data for this compound is scarce, its structural similarity to other biologically active naphthol derivatives suggests it may be a valuable candidate for further investigation, particularly as an acetylcholinesterase inhibitor. The synthesis and bioassay protocols outlined in this guide, based on established methods for related compounds, provide a solid foundation for researchers to begin exploring the properties and potential of this molecule. Further research is warranted to fully characterize its physical, chemical, and biological properties.

References

- 1. chemscene.com [chemscene.com]

- 2. 6-Bromonaphthalen-1-ol | C10H7BrO | CID 13215708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Bromo 1-naphthol, 98% 91270-68-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

The Photophysical Landscape of 6-Bromo-1-hydroxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-hydroxynaphthalene, a halogenated derivative of 1-naphthol, presents a molecule of significant interest for its potential applications in the development of fluorescent probes, photosensitizers, and pharmacologically active agents. Its photophysical properties, governed by the interplay of the naphthalene core, the electron-donating hydroxyl group, and the electron-withdrawing bromine atom, are critical to understanding its behavior in various chemical and biological environments. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound and the experimental methodologies employed in their determination. Due to the limited availability of direct experimental data for this specific isomer, this guide draws upon established knowledge of the parent compound, 1-naphthol, and related brominated naphthols to provide a predictive and comparative analysis.

I. Core Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For this compound, these properties are expected to be influenced by the heavy atom effect of bromine, which can enhance intersystem crossing and potentially lead to phosphorescence, in addition to fluorescence.

Data Presentation

The following table summarizes the anticipated photophysical parameters for this compound, based on data from its parent compound, 1-naphthol, and general principles of substituent effects on aromatic systems.

| Photophysical Parameter | 1-Naphthol (Reference) | This compound (Predicted) | Solvent/Conditions |

| Absorption Maximum (λabs) | ~290 nm[1] | ~290-300 nm | Non-polar solvent |

| Emission Maximum (λem) | ~339 nm[1] | ~340-360 nm | Non-polar solvent |

| Stokes Shift | ~49 nm | ~50-60 nm | Non-polar solvent |

| Fluorescence Quantum Yield (ΦF) | Variable | Expected to be lower than 1-naphthol | Varies with solvent |

| Excited-State Lifetime (τF) | Nanoseconds (ns) | Expected to be in the ns range, possibly shorter than 1-naphthol | Varies with solvent and quenchers |

Note: The predicted values for this compound are estimations and require experimental verification. The bromine substituent is expected to cause a slight red-shift (bathochromic shift) in both absorption and emission spectra and may decrease the fluorescence quantum yield due to the increased probability of intersystem crossing to the triplet state.

II. Experimental Protocols

The determination of the photophysical properties of this compound involves a suite of spectroscopic techniques. The following sections detail the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λabs) and the molar extinction coefficient (ε) of the compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable, UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). A series of dilutions are then made to obtain concentrations typically in the range of 10-6 to 10-4 M.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Measurement: The absorbance of each solution is measured over a spectral range that covers the expected absorption of the naphthalene core (typically 200-400 nm). A solvent blank is used as a reference.

-

Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the Stokes shift.

Methodology:

-

Sample Preparation: A dilute solution of the compound (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) is prepared in a fluorescence-grade solvent.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube) is used.

-

Measurement:

-

Emission Spectrum: The sample is excited at its absorption maximum (λabs), and the emitted light is scanned over a range of longer wavelengths.

-

Excitation Spectrum: The emission is monitored at the wavelength of maximum emission (λem), while the excitation wavelength is scanned over a range of shorter wavelengths.

-

-

Data Analysis: The wavelengths of maximum intensity in the excitation and emission spectra are determined. The Stokes shift is calculated as the difference in nanometers between the absorption maximum and the emission maximum.

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region is chosen (e.g., quinine sulfate in 0.1 M H2SO4).

-

Sample and Standard Preparation: A series of solutions of both the sample and the standard are prepared with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

-

Measurement: The absorption and fluorescence emission spectra of all solutions are recorded. The integrated fluorescence intensity is measured for each solution.

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[2]

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime (τF) of the fluorophore.

Methodology:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system or a streak camera is typically used. This involves a pulsed light source (e.g., a laser or a light-emitting diode) for excitation and a sensitive, high-speed detector.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the lifetime(s) (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I0 * exp(-t/τ)

where I0 is the initial intensity.

III. Visualization of Relevant Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential metabolic pathway for a related compound and a generalized experimental workflow for photophysical characterization.

Catabolic Pathway of 1-Naphthol

Caption: Proposed catabolic pathway for this compound.

This diagram illustrates a plausible metabolic fate of this compound in a biological system, drawing an analogy from the known catabolism of 1-naphthol.[3] The process involves initial hydroxylation, followed by aromatic ring cleavage and subsequent entry into central metabolism.

Experimental Workflow for Photophysical Characterization

Caption: Generalized workflow for photophysical characterization.

This workflow outlines the key steps in characterizing the photophysical properties of a fluorescent compound, from sample preparation through spectroscopic measurements to data analysis, culminating in a comprehensive profile of the molecule's interaction with light.

EGFR Signaling Pathway Involvement

Caption: Potential interaction with the EGFR signaling pathway.

Naphthol derivatives have been investigated for their anticancer properties, with some showing inhibitory effects on key signaling pathways. This diagram illustrates a hypothetical mechanism where a derivative of this compound could inhibit the Epidermal Growth Factor Receptor (EGFR), leading to downstream effects on the PI3K/Akt pathway and ultimately impacting cell proliferation and survival. This is based on findings for related naphthoquinone-naphthol compounds.[4]

IV. Conclusion

While direct experimental data on the photophysical properties of this compound are scarce, a robust understanding can be inferred from the behavior of related naphthalene derivatives. The presence of the hydroxyl and bromo substituents is expected to modulate the electronic structure of the naphthalene core, influencing its absorption and emission characteristics. The experimental protocols outlined in this guide provide a clear framework for the comprehensive characterization of this and other novel fluorophores. Further research to experimentally determine these properties will be invaluable for unlocking the full potential of this compound in various scientific and biomedical applications.

References

- 1. Absorption [1-Naphthol] | AAT Bioquest [aatbio.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Coinducible Catabolism of 1-Naphthol via Synergistic Regulation of the Initial Hydroxylase Genes in Sphingobium sp. Strain B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 6-Bromo-1-hydroxynaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-1-hydroxynaphthalene (also known as 6-bromo-1-naphthol), a key intermediate in various chemical syntheses. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide combines qualitative information, predicted values, and data from its isomer, 6-Bromo-2-naphthol, to provide a thorough understanding. Furthermore, it details a standard experimental protocol for accurate solubility determination and outlines a logical workflow for its synthesis.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical property, influencing its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. The naphthalene ring in this compound imparts significant non-polar character, while the hydroxyl group introduces polarity and the capacity for hydrogen bonding. The presence and position of the bromine atom further influence the molecule's overall polarity and intermolecular interactions.

Solubility Profile of this compound

Qualitative and Predicted Solubility:

One source describes this compound as "sparingly soluble," although the solvent is not specified. Computational predictions provide a Log S value of -4.36, which corresponds to a very low aqueous solubility of approximately 0.0098 mg/mL (or 0.000044 mol/L). This suggests that while sparingly soluble in water, its solubility is likely to be significantly higher in various organic solvents.

Inference from Isomer Data (6-Bromo-2-naphthol):

The isomer, 6-Bromo-2-naphthol, offers valuable insights into the potential solubility of this compound. Qualitative data indicates that 6-Bromo-2-naphthol is soluble in several common organic solvents. This information is summarized in the table below and can serve as a starting point for solvent selection when working with this compound.

Table 1: Qualitative and Quantitative Solubility of 6-Bromo-2-naphthol in Organic Solvents

| Solvent | Type | Qualitative Solubility | Quantitative Solubility (g/100mL) |

| Ethanol | Polar Protic | Soluble | Data not available |

| Acetone | Polar Aprotic | Soluble | Data not available |

| Chloroform | Non-polar | Soluble | Data not available |

| Methanol | Polar Protic | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 5.5 |

Data for 6-Bromo-2-naphthol is presented to infer the potential solubility of this compound.

Based on this data, it is reasonable to expect that this compound will also exhibit good solubility in polar aprotic solvents like DMSO and polar protic solvents such as ethanol and methanol.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

For precise and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol can be readily applied to determine the solubility of this compound in any organic solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Centrifugation can be used to facilitate this separation.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

-

Accurately dilute the collected supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

Solubility (g/100mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

Synthesis of this compound: A Logical Workflow

While a specific, detailed protocol for the synthesis of this compound was not found, a logical workflow can be proposed based on the well-documented synthesis of its isomer, 6-Bromo-2-naphthol, from 2-naphthol. The key steps would involve the bromination of 1-naphthol. A potential purification step is also included.

Caption: A logical workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

In-depth Technical Guide: 1H and 13C NMR Spectral Data of 6-Bromo-1-hydroxynaphthalene

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-1-hydroxynaphthalene. Due to the scarcity of publicly available, verified spectral data for this specific isomer, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and analysis of structurally similar compounds. It also includes a standardized experimental protocol for acquiring high-quality NMR data for brominated naphthol derivatives. This guide aims to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this or related compounds.

Introduction

This compound is a substituted aromatic compound belonging to the class of bromonaphthols. As with many halogenated aromatic compounds, it serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties. Accurate structural elucidation is paramount in these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This guide addresses the critical need for reliable ¹H and ¹³C NMR data for this compound. While extensive data is available for its isomer, 6-Bromo-2-naphthol, the specific data for the 1-hydroxy isomer is not readily found in common spectral databases. This document aims to fill this gap by providing predicted data and a robust experimental framework.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of this compound. These predictions are based on established substituent effects on the naphthalene ring system and analysis of related compounds. The numbering of the naphthalene ring is crucial for the assignment of signals and follows standard IUPAC conventions.

Molecular Structure and Numbering:

Caption: IUPAC numbering for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| OH | 5.0 - 6.0 | br s | - | 1H |

| H-2 | 7.1 - 7.3 | d | 7.5 - 8.5 | 1H |

| H-3 | 7.4 - 7.6 | t | 7.5 - 8.5 | 1H |

| H-4 | 7.8 - 8.0 | d | 7.5 - 8.5 | 1H |

| H-5 | 7.9 - 8.1 | d | ~2.0 | 1H |

| H-7 | 7.5 - 7.7 | dd | 8.5 - 9.5, ~2.0 | 1H |

| H-8 | 7.6 - 7.8 | d | 8.5 - 9.5 | 1H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broadness and chemical shift of the hydroxyl (OH) proton are highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-2 | 110 - 115 |

| C-3 | 125 - 130 |

| C-4 | 120 - 125 |

| C-4a | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 115 - 120 |

| C-7 | 130 - 135 |

| C-8 | 120 - 125 |

| C-8a | 130 - 135 |

Note: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Experimental Protocol for NMR Analysis

To obtain high-resolution ¹H and ¹³C NMR spectra for this compound or related compounds, the following experimental protocol is recommended.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis. For compounds with limited solubility or to resolve overlapping signals, other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference to the residual solvent peak.

3.2. NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the aromatic region of the spectrum.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 scans or more).

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0-160 ppm).

-

3.3. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting NMR data for a compound like this compound.

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

While experimental ¹H and ¹³C NMR data for this compound are not widely available, this guide provides a robust framework for its prediction and experimental determination. The predicted spectral data, based on established chemical principles, offers a valuable starting point for researchers. The detailed experimental protocol ensures that high-quality, reproducible NMR data can be acquired, facilitating accurate structural confirmation and enabling further research and development in areas where this compound is of interest. It is recommended that researchers undertaking the synthesis of this compound acquire and publish its full spectral data to contribute to the broader scientific community.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 6-Bromo-1-hydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-Bromo-1-hydroxynaphthalene. Understanding the fragmentation pathways of this halogenated aromatic compound is crucial for its unambiguous identification in complex matrices, a common requirement in pharmaceutical research and development, as well as in environmental and forensic analysis. This document outlines the key fragmentation mechanisms, presents quantitative data in a structured format, and provides a detailed experimental protocol for reproducible analysis.

Core Fragmentation Pathways and Data Summary

The mass spectrum of this compound is characterized by a series of distinct fragmentation events, primarily driven by the presence of the bromine atom, the hydroxyl group, and the stable naphthalene core. The initial ionization event results in the formation of a molecular ion, which then undergoes a cascade of fragmentation steps to produce a series of smaller, charged fragments.

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for bromine-containing fragments. This is most evident in the molecular ion region, where two peaks of almost equal intensity are observed at m/z 222 and 224, corresponding to the [M]⁺ and [M+2]⁺ ions, respectively.

The primary fragmentation pathways deduced from the analysis of related compounds and general principles of mass spectrometry include the loss of the bromine atom, the elimination of carbon monoxide (CO) from the hydroxylated ring, and subsequent cleavages of the naphthalene ring structure.

Table 1: Key Fragment Ions and Their Proposed Structures

| m/z | Proposed Fragment | Description |

| 224 | [C₁₀H₇⁸¹BrO]⁺ | Molecular ion (M+2) containing the heavier bromine isotope. |

| 222 | [C₁₀H₇⁷⁹BrO]⁺ | Molecular ion (M) containing the lighter bromine isotope. |

| 143 | [C₁₀H₇O]⁺ | Loss of a bromine radical from the molecular ion. |

| 115 | [C₉H₇]⁺ | Loss of a CO molecule from the [C₁₀H₇O]⁺ fragment. This is often the base peak. |

| 89 | [C₇H₅]⁺ | Further fragmentation of the naphthalene ring. |

Table 2: Quantitative Mass Spectrometry Data for this compound

| Feature | m/z Value | Relative Intensity |

| Molecular Ion [M]⁺ | 222 | High |

| Molecular Ion [M+2]⁺ | 224 | High (approx. 98% of M⁺) |

| Base Peak | 115 | 100% |

| Key Fragment | 143 | Moderate to High |

| Other Significant Fragment | 89 | Moderate |

Visualizing the Fragmentation Cascade

The logical relationship between the parent molecule and its fragment ions can be visualized as a fragmentation pathway. The following diagram, generated using the DOT language, illustrates the primary fragmentation steps for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a typical experimental protocol for the analysis of this compound using GC-MS with electron ionization. This protocol is intended as a guideline and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent, such as dichloromethane or methanol, to a final concentration of approximately 1 mg/mL.

-

If necessary, perform a serial dilution to achieve a concentration appropriate for the sensitivity of the instrument.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase the temperature to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 10 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

4. Data Acquisition and Analysis:

-

Acquire the data in full scan mode to obtain the complete mass spectrum.

-

Process the data using the instrument's software to identify the peaks and their corresponding mass spectra.

-

Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on the principles outlined in this guide.

This comprehensive guide provides the necessary technical information for the confident identification and characterization of this compound using mass spectrometry. The detailed fragmentation analysis, coupled with the provided experimental protocol, will be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

The Obscure History of 6-Bromo-1-hydroxynaphthalene: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-hydroxynaphthalene is a halogenated derivative of 1-naphthol. While its specific discovery and detailed historical timeline are not extensively documented in readily available scientific literature, its chemical structure and properties can be understood through the broader context of naphthalene chemistry and the synthesis of its derivatives. This technical guide provides an overview of the presumed synthesis, potential chemical properties, and speculative applications of this compound, based on established principles of organic chemistry. Due to the scarcity of specific historical data, this document focuses on the probable scientific foundations rather than a definitive historical account.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives have been fundamental building blocks in organic synthesis and medicinal chemistry for over a century. The introduction of a hydroxyl group to form 1-hydroxynaphthalene (1-naphthol) and the subsequent halogenation to yield compounds like this compound are standard transformations in organic chemistry. This guide will explore the likely synthetic routes and physicochemical properties of this specific bromo-substituted naphthol.

Probable Synthesis and Chemical Properties

The synthesis of this compound would likely proceed through the bromination of 1-hydroxynaphthalene. The directing effects of the hydroxyl group would influence the position of bromination.

Electrophilic Aromatic Substitution

The primary method for introducing a bromine atom onto the naphthalene ring is through electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group. Therefore, the bromination of 1-hydroxynaphthalene would be expected to yield a mixture of isomers.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₇BrO | |

| Molecular Weight | 223.07 g/mol | |

| Appearance | Off-white to pale yellow solid | Based on similar compounds |

| Melting Point | Not available | Expected to be a solid at room temperature |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, DMSO) | Typical for aromatic compounds |

| pKa | ~9-10 | Similar to other substituted naphthols |

Experimental Protocol: Hypothetical Synthesis of this compound

The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard laboratory procedures for the bromination of phenols and naphthols.

Materials:

-

1-Hydroxynaphthalene (1-naphthol)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 1-hydroxynaphthalene in acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 1: Hypothetical Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Potential Signaling Pathway Interactions

While no specific biological activity or signaling pathway modulation has been definitively attributed to this compound in the literature, its structure suggests potential interactions with biological systems. As a substituted naphthol, it could potentially interact with enzymes or receptors that have binding pockets accommodating planar aromatic structures.

Diagram 2: Speculative Biological Interaction Logic

Caption: Potential molecular interactions of this compound.

Conclusion

The history of this compound is not well-defined in the public domain. However, its synthesis and chemical properties can be inferred from the well-established principles of organic chemistry. As a halogenated naphthol derivative, it holds potential for further investigation in medicinal chemistry and materials science. Future research is necessary to elucidate its specific biological activities and to develop optimized, high-yield synthetic protocols. This guide serves as a foundational document for researchers interested in exploring the chemistry and potential applications of this and related compounds.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Bromo-1-hydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. 6-Bromo-1-hydroxynaphthalene is a key building block, offering a versatile scaffold for the synthesis of novel 6-aryl-1-naphthol derivatives. These products are of significant interest due to the established role of naphthol-containing compounds in various therapeutic areas. The hydroxyl group provides a handle for further functionalization or can play a crucial role in binding interactions with biological targets.

This document provides detailed application notes and experimental protocols for the successful application of this compound in Suzuki coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.[1][2][3][4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 16 | 80-90 |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 75-85 |

| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 2-MeTHF/H₂O (5:1) | 100 | 12 | 70-80 |

| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 14 | 65-75 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, 2-MeTHF)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

If a solid palladium precursor and ligand are used, add them to the flask at this stage (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

-

Seal the flask with a septum or screw cap.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

-

Solvent Addition:

-

Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (organic solvent:water). The final concentration of the limiting reagent is typically 0.1-0.2 M.

-

-

Reaction:

-

Place the flask in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C).

-

Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

-

-

Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with water and then with brine.

-

Separate the organic layer.

-

-

Extraction and Drying:

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1-hydroxynaphthalene product.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Mandatory Visualizations

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-1-hydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction facilitates the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed experimental protocol for the Suzuki coupling of 6-bromo-1-hydroxynaphthalene with various arylboronic acids. The resulting 6-aryl-1-naphthol products are valuable intermediates in drug discovery and materials science. The presence of the unprotected hydroxyl group requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.

Principle of the Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the organoboron species (arylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

For substrates with acidic protons, such as the hydroxyl group in this compound, the choice of base is critical to avoid deprotonation of the starting material, which could potentially interfere with the catalytic cycle. However, studies have shown that Suzuki couplings can be successfully performed on substrates with unprotected hydroxyl and amino groups.[3]

Data Presentation: Representative Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of bromonaphthalene derivatives with various arylboronic acids. Note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

| This compound (1.0 equiv) | Arylboronic Acid (1.2-1.5 equiv) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (2.0-3.0 equiv) | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12-24 | 75-90 |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8-16 | 80-95 |

| This compound | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 110 | 6-12 | 70-85 |

| This compound | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 2-MeTHF/H₂O | 80 | 12-24 | 65-80 |

Experimental Protocols